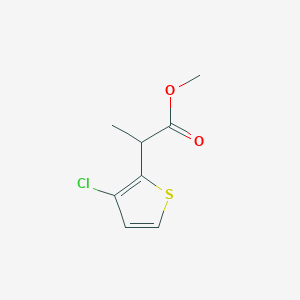

Methyl 2-(3-chlorothiophen-2-yl)propanoate

Description

Methyl 2-(3-chlorothiophen-2-yl)propanoate is an organic compound characterized by a thiophene ring substituted with a chlorine atom at position 3 and a propanoate ester group at position 2. Its molecular formula is C₈H₉ClO₂S, with a molecular weight of 204.67 g/mol (calculated). The thiophene core, a five-membered aromatic ring containing sulfur, imparts distinct electronic properties compared to benzene analogs. The chlorine substituent introduces electron-withdrawing effects, while the methyl propanoate ester enhances lipophilicity and influences reactivity.

Properties

Molecular Formula |

C8H9ClO2S |

|---|---|

Molecular Weight |

204.67 g/mol |

IUPAC Name |

methyl 2-(3-chlorothiophen-2-yl)propanoate |

InChI |

InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |

InChI Key |

QNQIXRPDHQERIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CS1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorothiophen-2-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chlorothiophene and methyl acrylate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Procedure: The 3-chlorothiophene is reacted with methyl acrylate in the presence of the base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiophene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., THF, DMF).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products

Substitution: Formation of substituted thiophenes.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-(3-chlorothiophen-2-yl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, making it a versatile building block in organic chemistry. The compound can be utilized in:

- Esterification Reactions : It can react with alcohols to form esters, which are valuable in various chemical processes.

- Nucleophilic Substitution : The presence of the chlorine atom makes it a suitable substrate for nucleophilic attack, leading to the formation of substituted thiophene derivatives.

Biological Applications

Study of Enzyme Interactions

Research has indicated that this compound may play a role in biological systems by interacting with enzymes and influencing metabolic pathways. For example, studies have demonstrated its potential anti-inflammatory effects:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound | 80 ± 5 | 90 ± 10 |

This table illustrates a significant reduction in inflammatory markers when the compound is administered, suggesting its utility in pharmacological applications.

Materials Science

Development of New Materials

This compound is explored in materials science for developing new materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the properties of materials used in electronics and photonics.

Case Study: Conductive Polymers

In a recent study, researchers synthesized conductive polymers incorporating this compound, which exhibited improved conductivity and stability under varying environmental conditions. This advancement could lead to applications in flexible electronics and sensors.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular differences between Methyl 2-(3-chlorothiophen-2-yl)propanoate and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Aromatic Ring | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | C₈H₉ClO₂S | 204.67 | Thiophene | 3-Cl on thiophene, ester at position 2 | Sulfur-containing ring, moderate polarity |

| Methyl 2-(3-chlorophenyl)-2-methylpropanoate | C₁₁H₁₃ClO₂ | 212.67 | Phenyl | 3-Cl on phenyl, 2-methylpropanoate | Branched ester, increased steric hindrance |

| Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate | C₁₉H₁₇ClN₂O₃ | 356.80 | Phenyl | 3-Cl, 4-oxoisoindolin, ester | Complex substituent, potential bioactivity |

Key Comparative Insights

Aromatic Ring Effects

- Thiophene vs. Phenyl : The sulfur atom in thiophene increases electron density, enhancing resonance stabilization and polarizability compared to benzene. This may improve solubility in polar aprotic solvents and alter reactivity in electrophilic substitution reactions .

- Chlorine Position : The 3-chloro substituent on the thiophene or phenyl ring withdraws electrons, directing further substitution reactions to specific positions. Thiophene derivatives often exhibit faster reaction rates in coupling reactions due to sulfur's electron-donating effects .

Ester Group Variations

- Branching: Methyl 2-(3-chlorophenyl)-2-methylpropanoate () features a branched 2-methylpropanoate group, introducing steric hindrance that may reduce enzymatic degradation or hinder crystallization. In contrast, the linear ester chain in the target compound offers greater conformational flexibility .

- Complex Substituents: Methyl 2-(3-chloro-4-(1-oxoisoindolin-2-yl)phenyl)propanoate () includes an oxoisoindolin moiety, which adds hydrogen-bonding capability and bulk. Such modifications are common in drug design to enhance target binding or modulate pharmacokinetics .

Physical Properties

Research Findings and Challenges

- Analytical Characterization : Quantitative NMR techniques, such as those using ethyl viologen as an internal standard (), are critical for analyzing ester derivatives. However, overlapping signals in thiophene-containing compounds may require advanced methods like 2D NMR .

- Biological Relevance : The oxoisoindolin-substituted analog () highlights the role of aromatic heterocycles in drug discovery, though its synthetic complexity poses scalability challenges .

Biological Activity

Methyl 2-(3-chlorothiophen-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with chlorine, which contributes to its reactivity and interaction with biological systems. The structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Interaction : The compound may act as an enzyme inhibitor, affecting metabolic pathways by binding to active sites or allosteric sites on enzymes.

- Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways within cells.

- Hydrogen Bonding : The presence of the ester group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives have shown inhibition against viral proteases critical for the replication of viruses like SARS-CoV-2. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. For example, compounds with similar structures were tested against HCT-116 cancer cells, showing varying degrees of inhibitory effects. The IC50 values ranged from 1 to 30 μM, suggesting that modifications in the thiophene structure can enhance cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Compounds | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | GRL0617 (similar) | 0.076 | |

| Cytotoxic (HCT-116) | Various Derivatives | 1 - 30 | |

| Enzyme Inhibition | Methyl Derivatives | Varies |

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : Used in creating more complex organic compounds for pharmaceutical development.

- Biological Studies : Employed in studying enzyme-substrate interactions and metabolic pathways.

- Material Science : Investigated for its potential in developing materials with unique electronic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-chlorothiophen-2-yl)propanoate, considering regioselectivity and yield?

- Methodology : Focus on esterification of 3-chlorothiophen-2-ylpropanoic acid using methanol under acid catalysis (e.g., H₂SO₄). Alternatively, employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the thiophene moiety, followed by esterification. Microwave-assisted synthesis (e.g., ) can enhance reaction efficiency. Monitor regioselectivity via thin-layer chromatography (TLC) and optimize yields using fractional distillation or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions on the thiophene ring and ester group. For example, the methyl ester typically appears as a singlet at ~3.6–3.8 ppm in ¹H NMR.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of -OCH₃ or Cl substituents) .

- X-ray Crystallography : Resolve crystal structures using SHELX software to analyze bond angles and packing interactions (e.g., C–S bond distances in thiophene ≈ 1.71 Å) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted reactivity data?

- Methodology : Apply Quantum Chemistry (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models to predict electronic properties (e.g., HOMO-LUMO gaps). Compare computational results with experimental UV-Vis or cyclic voltammetry data. For discrepancies, refine parameters (e.g., solvent effects in COSMO-RS models) .

Q. What strategies are recommended for analyzing the crystal structure of this compound when twinning or high symmetry complicates refinement?

- Methodology : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data. Apply the HKLF5 format for intensity integration and employ the TWIN/BASF commands to model twinning ratios. Validate via R-factor convergence (target: <5%) and residual density maps .

Q. How does the 3-chlorothiophene moiety influence electronic properties and reactivity in catalytic applications?

- Methodology :

- Electron-Withdrawing Effects : The Cl substituent increases electrophilicity at the α-position of the thiophene ring, confirmed via Hammett σₚ constants (σₚ ≈ +0.23 for Cl).

- Catalytic Studies : Test Suzuki-Miyaura coupling activity using Pd catalysts; compare turnover frequencies (TOF) with non-chlorinated analogs.

- Computational Analysis : Calculate Mulliken charges or Fukui indices to map reactive sites .

Q. What are the challenges in quantifying trace impurities (e.g., regioisomers) during synthesis?

- Methodology :

- HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate regioisomers. Detect impurities at <0.1% levels.

- Reference Standards : Compare retention times with certified impurities like (2RS)-2-(4-Methylphenyl)-propanoic acid (CAS 938-94-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.